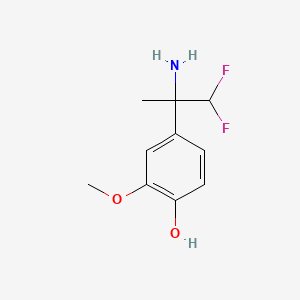
4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol is a chemical compound with a unique structure that includes an amino group, two fluorine atoms, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-methoxyphenol with a difluoropropane derivative under controlled conditions to introduce the difluoropropan-2-yl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and related compounds.
Scientific Research Applications
4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, while the difluoropropan-2-yl group can enhance the compound’s stability and binding affinity. The methoxyphenol group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Amino-1,1-difluoropropan-2-yl)-3-methoxyphenol
- 4-(2-Amino-1,1-difluoropropan-2-yl)-2-ethoxyphenol
- 4-(2-Amino-1,1-difluoropropan-2-yl)-2-hydroxyphenol
Uniqueness
4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13F2NO2 |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
4-(2-amino-1,1-difluoropropan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C10H13F2NO2/c1-10(13,9(11)12)6-3-4-7(14)8(5-6)15-2/h3-5,9,14H,13H2,1-2H3 |
InChI Key |
MYEKTLPZJVGUJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans](/img/structure/B13588599.png)
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
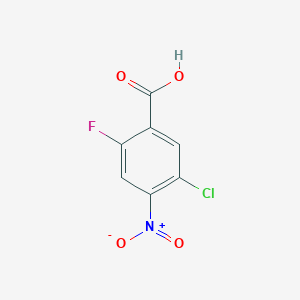

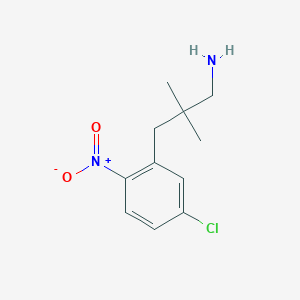
![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)


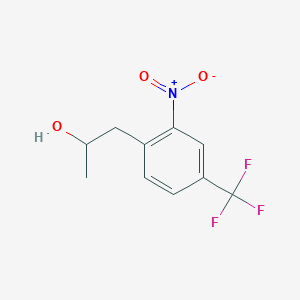

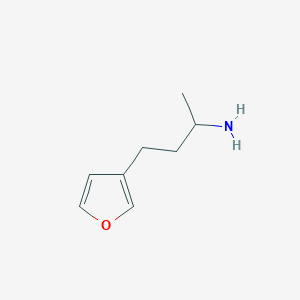
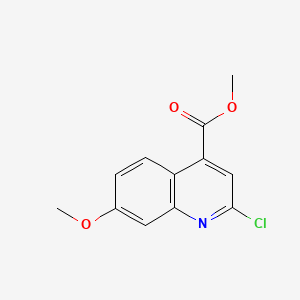

![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
